N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide
Description
N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an imidazole moiety, and a cyano group, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-2-23-12-21-11-17(23)16-5-3-4-8-24(16)18(25)22-14-6-7-15(19)13(9-14)10-20/h6-7,9,11-12,16H,2-5,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQAUZDTYUVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1C2CCCCN2C(=O)NC3=CC(=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Imidazole Moiety: The imidazole ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Cyano and Fluoro Groups: The cyano and fluoro groups are incorporated through nucleophilic substitution reactions, often using reagents like cyanogen bromide and fluorinating agents.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: For precise control over reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for cyano group introduction, fluorinating agents like DAST (diethylaminosulfur trifluoride) for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce amines or alcohols.
Scientific Research Applications
N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
Pathway Interference: Disrupting biochemical pathways by interacting with key intermediates or regulators.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-fluorophenyl)-2-(3-methylimidazol-4-yl)piperidine-1-carboxamide
- N-(3-cyano-4-chlorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide
- N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)pyrrolidine-1-carboxamide
Uniqueness
N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and fluoro groups, along with the imidazole moiety, makes it particularly versatile in chemical synthesis and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
